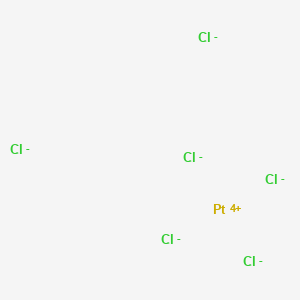
Platinum(4+);hexachloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexachloroplatinate is an anion with the chemical formula [PtCl₆]²⁻. It is a coordination complex of platinum in the +4 oxidation state, surrounded by six chloride ligands. This compound is known for its stability and is used in various chemical processes and research applications .
Métodos De Preparación
Hexachloroplatinate can be synthesized through several methods. One common method involves the reaction of platinum metal with aqua regia (a mixture of nitric acid and hydrochloric acid), which produces chloroplatinic acid. This acid can then be neutralized with a base such as ammonium chloride to form ammonium hexachloroplatinate . Industrial production often involves the use of concentrated sulfuric acid with alkali metal hexachloroplatinates at elevated temperatures to yield platinum chloride .
Análisis De Reacciones Químicas
Hexachloroplatinate undergoes various chemical reactions, including:
Reduction: It can be reduced to platinum metal using hydrogen gas at high temperatures.
Substitution: The chloride ligands can be substituted with other ligands such as ammonia or phosphines.
Oxidation: It can be oxidized to form higher oxidation state compounds, although this is less common.
Common reagents used in these reactions include hydrogen gas for reduction and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Hexachloroplatinate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of hexachloroplatinate involves its interaction with cellular components. In biological systems, it is taken up by cells and reduced to divalent platinum species. This reduction process is influenced by factors such as light and the presence of other chemical species . The exact molecular targets and pathways involved in its action depend on the specific application and environment.
Comparación Con Compuestos Similares
Hexachloroplatinate is similar to other hexachlorometallates, such as hexachloropalladate and hexafluoroplatinate . it is unique in its stability and the specific types of reactions it undergoes. For example, hexachloropalladate is less stable and more prone to oxidation . The unique properties of hexachloroplatinate make it particularly useful in catalysis and as a precursor for other platinum compounds.
Similar compounds include:
Hexachloropalladate: ([PdCl₆]²⁻)
Hexafluoroplatinate: ([PtF₆]⁻)
Chloroplatinic acid: (H₂[PtCl₆])
These compounds share some chemical properties with hexachloroplatinate but differ in their stability and reactivity.
Propiedades
Número CAS |
16871-54-8 |
|---|---|
Fórmula molecular |
C12H7ClO5 |
Peso molecular |
266.633 |
Nombre IUPAC |
2-(3-chlorophenyl)-4-hydroxy-6-oxopyran-3-carboxylic acid |
InChI |
InChI=1S/C12H7ClO5/c13-7-3-1-2-6(4-7)11-10(12(16)17)8(14)5-9(15)18-11/h1-5,14H,(H,16,17) |
Clave InChI |
NANAKBJXJHXBHF-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)C2=C(C(=CC(=O)O2)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















